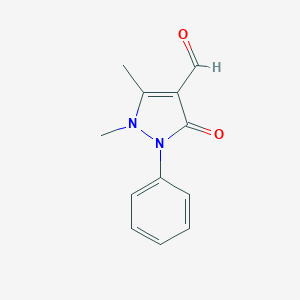

1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-カルバルデヒド

説明

4-Antipyrinecarboxaldehyde undergoes condensation with 4′ -aminobenzo-15-crown-5- to yield functionalized crown ether.

4-Formyl-antipyrine is a member of pyrazoles and a ring assembly.

科学的研究の応用

薬物設計と合成

この化合物は、さまざまな薬物の合成に使用されてきました。 例えば、N-((1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)カルバモチオイル)ベンザミドの合成に使用されてきました . この化合物は、標的アミノ酸との良好な結合相互作用を示し、薬物設計の潜在的な候補となっています .

生物活性

4-アンチピリンカルバルデヒドを使用して合成できる4-アミノアンチピリンのシッフ塩基誘導体は、鎮痛、抗炎症、抗癌活性などのさまざまな生物学的疾患に対して試験されています . これらの誘導体の一部は、腫瘍細胞の増殖を阻害する上で有望な結果を示しています .

抗菌用途

4-アンチピリンカルバルデヒドを使用して合成されたいくつかのシッフ塩基誘導体は、興味深い抗菌効果を示し、MIC値は250μM未満です . これらの誘導体は、主に研究されたほとんどの細菌株に対して静菌効果を示しました .

分析用途

4-アンチピリンカルバルデヒドから誘導されたシッフ塩基金属錯体は、分析化学で用途が見出されています . それらは、金属イオンの抽出および分光光度定量に使用されてきました .

材料科学用途

材料科学では、4-アンチピリンカルバルデヒドから誘導されたシッフ塩基金属錯体は、その独自の物理的、化学的、および分光学的特性のために使用されています .

環境用途

4-アンチピリンカルバルデヒドから誘導されたシッフ塩基金属錯体は、廃水処理などの環境問題に対処するためにも使用されています <svg class="icon" height="16" p-id="1735" t="170926478866

作用機序

Target of Action

It has been reported that the compound shows good binding interaction with targeted amino acids when docked with ampicillin-ctx-m-15 .

Mode of Action

The mode of action of 4-Antipyrinecarboxaldehyde involves interactions at the molecular level. The compound’s HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its targets through these orbitals, leading to changes in the target’s function.

Result of Action

It has been reported that the compound shows good binding interaction with targeted amino acids , which suggests that it may have a significant impact at the molecular level.

生化学分析

Biochemical Properties

It has been found that the compound can interact with targeted amino acids, as shown in docking studies with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids .

Molecular Mechanism

It is known that the compound can bind to targeted amino acids, suggesting potential enzyme inhibition or activation

生物活性

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydrazines and subsequent cyclization. Various methods have been reported in the literature, including solvent-free conditions and microwave-assisted synthesis, which enhance yield and reduce reaction time .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. For instance:

- Case Study 1 : A study evaluated the compound's efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Antioxidant Properties

The compound has also shown potential as an antioxidant:

- Research Findings : In vitro assays indicated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems. The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, demonstrating a dose-dependent response .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest:

- Case Study 2 : In animal models, administration of the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .

Data Summary

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli (MIC: 32–128 µg/mL) |

| Antioxidant | DPPH Assay | Dose-dependent radical scavenging activity |

| Anti-inflammatory | Cytokine Measurement | Reduced TNF-alpha and IL-6 levels in vivo |

特性

IUPAC Name |

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYZFYDOEJZMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241720 | |

| Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-81-2 | |

| Record name | 4-Formylantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Antipyrinecarboxaldehyde used in coordination chemistry?

A1: 4-Antipyrinecarboxaldehyde serves as a valuable precursor for synthesizing Schiff bases. These Schiff bases, formed by reacting the aldehyde with various amines, can act as ligands in the formation of metal complexes. For instance, researchers have successfully synthesized and characterized lanthanide complexes with Schiff bases derived from 4-Antipyrinecarboxaldehyde and amines like 2-aminobenzothiazole [] and ethylene diamine []. These complexes have shown promising results for their antibacterial and antifungal activities.

Q2: What are the structural characteristics of 4-Antipyrinecarboxaldehyde and how are they confirmed?

A2: 4-Antipyrinecarboxaldehyde has the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. Its structure is characterized by a pyrazolone ring substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position. The structure is confirmed using various spectroscopic techniques, including FTIR, UV-Vis spectroscopy, 1H-NMR, and mass spectrometry [, ].

Q3: Can you elaborate on the biological activity of compounds derived from 4-Antipyrinecarboxaldehyde?

A3: Studies have shown that incorporating a thiazole moiety into 4-Antipyrinecarboxaldehyde derivatives leads to promising antibacterial and antifungal agents []. This suggests that structural modifications of this compound can significantly impact its biological activity. Furthermore, lanthanide complexes incorporating Schiff bases derived from 4-Antipyrinecarboxaldehyde have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae [, ].

Q4: How does the structure of 4-Antipyrinecarboxaldehyde relate to its activity, particularly regarding metal complex formation?

A4: The presence of both the carbonyl oxygen and the azomethine nitrogen in the Schiff base derived from 4-Antipyrinecarboxaldehyde allows it to act as a bidentate ligand []. This bidentate nature facilitates the formation of stable metal complexes, particularly with lanthanide ions. The specific amine used in forming the Schiff base can further influence the complex's stability and overall properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。